molecular formula C10H11FN2 B13030940 (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile

(3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile

Cat. No.: B13030940
M. Wt: 178.21 g/mol
InChI Key: LKDJMCPIRWLJDG-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile is a chiral β-aminonitrile compound of high interest in pharmaceutical research and development. Its structure, featuring a stereospecific (S)-configured amino group and a nitrile function on a propanenitrile backbone attached to a 3-fluoro-4-methylphenyl ring, makes it a valuable, versatile chiral building block for synthesizing more complex molecules. The nitrile group is a known precursor that can be transformed into other functional groups, such as carboxylic acids or amides, offering strategic flexibility in synthetic routes . Compounds with β-aminonitrile scaffolds are frequently employed in the synthesis of nitrogen-containing heterocycles, which are core structures in many bioactive molecules and approved drugs . The specific stereochemistry of this compound is critical for research into stereoselective synthesis and for creating potential enzyme inhibitors where the three-dimensional fit with a biological target is essential. Researchers utilize this and similar chiral amines in developing targeted therapies, as the precise spatial arrangement of functional groups can significantly influence a molecule's biological activity and metabolic profile . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

(3S)-3-amino-3-(3-fluoro-4-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1

InChI Key

LKDJMCPIRWLJDG-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CC#N)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(CC#N)N)F

Origin of Product

United States

Preparation Methods

Aza-Michael Addition of Anilines to Acrylonitrile Derivatives

One prominent method involves the aza-Michael addition of appropriately substituted anilines or aromatic amines to acrylonitrile or substituted acrylonitriles. This reaction forms 3-anilinopropanenitrile intermediates, which can be further functionalized.

  • Catalysts: Acidic or neutral aluminas have been shown to effectively catalyze this reaction, providing good yields without extensive optimization.
  • Conditions: Typically performed under reflux or elevated temperatures (e.g., 60°C to 100°C) in solvents like ethanol or acetone.
  • Example: Reaction of p-toluidine with acrylonitrile in the presence of alumina at 60°C for 3 hours yielded the corresponding aminopropanenitrile.

Chiral Synthesis via Substituted Benzaldehydes

Reaction Conditions and Catalysts

Step Reagents/Catalysts Solvent Temperature Yield Range Notes
Aza-Michael addition Anilines, acrylonitrile, alumina (acidic/neutral) Ethanol/acetone 60°C - reflux 20-87% Alumina catalyst effective
Condensation with benzaldehyde Substituted benzaldehyde, amine, Na2CO3 Ethanol/methanol Room temp - reflux Moderate to high Stereochemical control needed
Cyanide introduction Cyanide salts (e.g., KCN), chiral auxiliaries Various Ambient to mild heat Variable Requires careful handling
Reduction and purification Reducing agents (e.g., NaBH4), recrystallization Various Ambient High purity Maintains stereochemistry

Research Findings and Optimization

  • Alumina catalysts (acidic and neutral) have been demonstrated to provide sufficient catalytic activity for aza-Michael additions without the need for extensive optimization, yielding products in acceptable yields (20-87%).
  • The use of substituted benzaldehydes with 3-fluoro-4-methyl groups ensures the correct aromatic substitution pattern in the final product.
  • Chiral control during synthesis is critical for obtaining the (3S)-enantiomer, often achieved through chiral auxiliaries or asymmetric catalysis.
  • Reaction conditions such as solvent choice, temperature, and catalyst type significantly influence yield and stereochemical purity.
  • Continuous flow reactors are emerging as a method to enhance scalability and reproducibility in industrial synthesis.

Summary Table of Preparation Routes

Method Starting Materials Key Reaction Type Catalysts/Conditions Advantages Limitations
Aza-Michael addition Anilines + acrylonitrile Nucleophilic addition Alumina catalyst, ethanol, reflux Good yields, simple setup Moderate stereocontrol
Condensation + reduction 3-fluoro-4-methylbenzaldehyde + amine Condensation, reduction Na2CO3, ethanol, chiral catalysts High stereochemical control Multi-step, longer synthesis
Chiral imine addition + cyanide Chiral imines from substituted benzaldehyde Nucleophilic addition Cyanide salts, chiral auxiliaries High enantiomeric purity Requires careful cyanide handling

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: May serve as a precursor for the development of pharmaceutical compounds.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties
(3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile (Target) 3-F, 4-CH₃ C₁₁H₁₂FN₂ 193.23* Nitrile Hypothesized enhanced lipophilicity due to methyl; stereospecific interactions.
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile 4-Cl, 2-F C₉H₈ClF N₂ 198.62 Nitrile Higher molecular weight due to Cl; discontinued (potential stability/synthesis issues).
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile 2-F, 5-OCH₃ C₁₀H₁₁FN₂O 194.21 Nitrile Methoxy group increases electron density; unknown bioavailability.
(S)-3-Amino-3-(2-fluoro-4-methylphenyl)propionic Acid 2-F, 4-CH₃ C₁₀H₁₂FNO₂ 197.21 Carboxylic Acid Higher solubility vs. nitriles; used in peptide synthesis.

*Calculated based on molecular formula.

Substituent Effects

  • Electron-Withdrawing vs. In contrast, the methoxy group in the 5-OCH₃ analog () is strongly electron-donating, which may alter metabolic pathways or binding kinetics.
  • Halogen Variations: Replacing chlorine () with methyl (target) reduces molecular weight and lipophilicity (Cl: LogP ~0.71 vs.

Functional Group Impact

  • Nitrile vs. Carboxylic Acid: The nitrile group in the target compound and its analogs () serves as a versatile synthetic intermediate, enabling transformations into amines, amides, or carboxylic acids. The carboxylic acid in (S)-3-Amino-3-(2-fluoro-4-methylphenyl)propionic acid () enhances water solubility, making it suitable for peptide coupling or prodrug formulations .

Biological Activity

(3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile is a chiral compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile is C10H12FN2, with a molecular weight of approximately 178.21 g/mol. The compound features an amino group, a nitrile group, and a fluorinated aromatic ring, which contribute to its unique chemical properties and potential biological activities. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.

The mechanism of action of (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The amino and nitrile groups facilitate hydrogen bonding and other interactions that influence the function of these targets. Preliminary studies suggest that this compound may act as an inhibitor in various enzymatic pathways, particularly those involved in neurotransmitter regulation.

Biological Activity

Research indicates that (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile exhibits significant biological activity, including:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor in neurotransmitter pathways, which could be beneficial in treating neurological disorders.
  • Anticancer Properties : Similar compounds have been explored for their roles as enzyme inhibitors or receptor modulators, suggesting potential applications in cancer therapy .
  • Pharmacological Effects : The structural features may confer unique binding properties to specific receptors or enzymes, indicating a role in drug discovery programs targeting various diseases .

Research Findings and Case Studies

Several studies have assessed the biological activity of (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile:

  • In Vitro Studies : Initial bioassays demonstrated that the compound exhibits notable efficacy against specific biological targets. For instance, it showed promising results in inhibiting certain cancer cell lines, suggesting a potential role in cancer therapeutics .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR indicate that modifications in the molecular structure can lead to variations in biological effects. This emphasizes the importance of understanding how structural changes impact pharmacological profiles .

Data Table: Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
(3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrileC10H12FN2Amino group, nitrile groupEnhanced lipophilicity due to fluorine
(2R)-2-amino-2-(4-fluorophenyl)acetonitrileC9H10FNSimple structure without chiralityLacks complex interactions
(R)-1-amino-2-(4-fluorophenyl)ethanoneC9H10FNKetone instead of nitrileDifferent reactivity profile

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